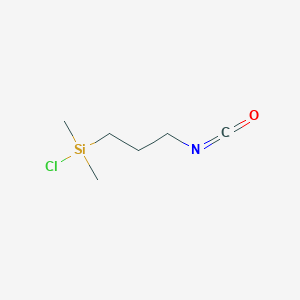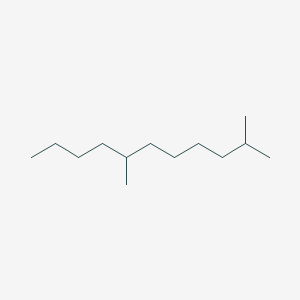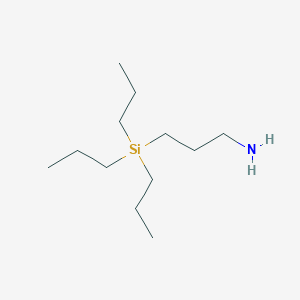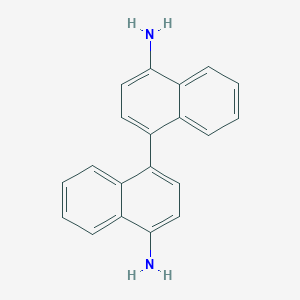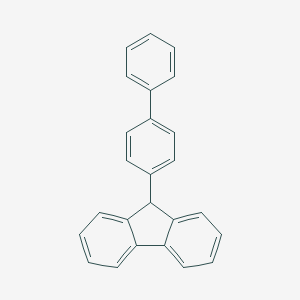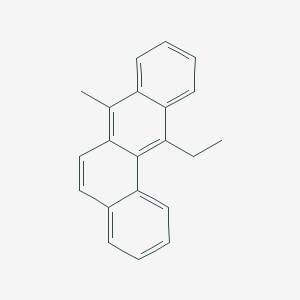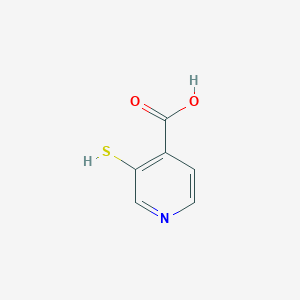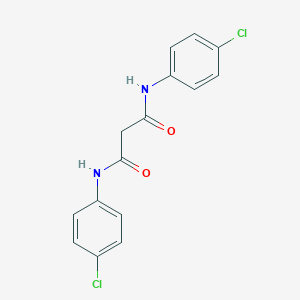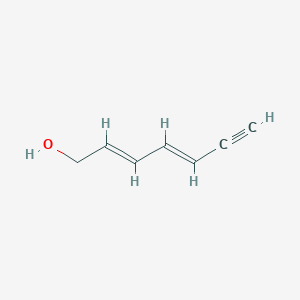
(2E,4E)-2,4-Heptadien-6-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-2,4-Heptadien-6-yn-1-ol is a chemical compound that belongs to the class of alkynes. It is also known as 2,4-Heptadien-6-yn-1-ol or Enynol. This compound has several applications in the field of scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of (2E,4E)-2,4-Heptadien-6-yn-1-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for muscle contraction and cognitive function. By inhibiting these enzymes, (2E,4E)-2,4-Heptadien-6-yn-1-ol may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemische Und Physiologische Effekte
(2E,4E)-2,4-Heptadien-6-yn-1-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, (2E,4E)-2,4-Heptadien-6-yn-1-ol has been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E,4E)-2,4-Heptadien-6-yn-1-ol in lab experiments is its unique chemical structure, which allows for the synthesis of a wide range of biologically active compounds. It is also readily available and relatively inexpensive. However, one limitation of using (2E,4E)-2,4-Heptadien-6-yn-1-ol is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (2E,4E)-2,4-Heptadien-6-yn-1-ol in scientific research. One area of interest is the development of new anticancer agents and antibiotics based on its chemical structure. Another area of interest is the use of (2E,4E)-2,4-Heptadien-6-yn-1-ol as a probe in fluorescence spectroscopy to study the binding interactions between proteins and ligands. Additionally, (2E,4E)-2,4-Heptadien-6-yn-1-ol may have potential applications in the field of materials science, such as the development of new catalysts and sensors.
Synthesemethoden
The synthesis of (2E,4E)-2,4-Heptadien-6-yn-1-ol can be achieved by the reaction between 2-bromo-4-pentyn-1-ol and 1,3-butadiene. This reaction is carried out in the presence of a palladium catalyst and a base. The product obtained from this reaction is a mixture of (2E,4E)- and (2Z,4E)-isomers, which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-2,4-Heptadien-6-yn-1-ol has several applications in scientific research. It has been used as a starting material for the synthesis of various natural products, such as insect pheromones and plant hormones. It has also been used as a building block for the synthesis of biologically active compounds, such as anticancer agents and antibiotics. Furthermore, (2E,4E)-2,4-Heptadien-6-yn-1-ol has been used as a ligand in coordination chemistry and as a probe in fluorescence spectroscopy.
Eigenschaften
CAS-Nummer |
17098-71-4 |
|---|---|
Produktname |
(2E,4E)-2,4-Heptadien-6-yn-1-ol |
Molekularformel |
C7H8O |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
(2E,4E)-hepta-2,4-dien-6-yn-1-ol |
InChI |
InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h1,3-6,8H,7H2/b4-3+,6-5+ |
InChI-Schlüssel |
NAGGDXNHDQXVTI-VNKDHWASSA-N |
Isomerische SMILES |
C#C/C=C/C=C/CO |
SMILES |
C#CC=CC=CCO |
Kanonische SMILES |
C#CC=CC=CCO |
Synonyme |
(2E,4E)-2,4-Heptadien-6-yn-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
